5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde: is a heterocyclic compound containing a thiadiazole ring substituted with a propan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with an appropriate aldehyde under acidic conditions to form the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they could be investigated for their antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiadiazole ring may also interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
5-(Propan-2-YL)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Propan-2-YL)-1,3,4-thiadiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(Propan-2-YL)-1,3,4-thiadiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of both the aldehyde group and the thiadiazole ring. This combination allows for a wide range of chemical reactions and potential applications. The aldehyde group provides a reactive site for further functionalization, while the thiadiazole ring imparts stability and unique electronic properties.
Properties
IUPAC Name |
5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPFEQVULERIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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